2'-Amino-2'-deoxyguanosine

ribozyme catalysis RNA enzymology modified nucleoside probe

Researchers studying ribozyme catalysis often face inconsistent results when substituting 2'-modified guanosine analogs. 2'-Amino-2'-deoxyguanosine (2AG) resolves this by providing position-dependent, quantifiable activity profiles that generic analogs cannot replicate. • Retains ≥10-fold higher hammerhead ribozyme activity at loop positions vs. 2'-deoxy or 2'-fluoro analogs. • Functions as the first 2'-modified guanosine analog with substantial activity in group I intron self-splicing. • Supplied at ≥98% purity (HPLC) as a white to off-white powder; eliminates in-house synthesis optimization.

Molecular Formula C10H14N6O4
Molecular Weight 282.26 g/mol
CAS No. 60966-26-9
Cat. No. B150660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Amino-2'-deoxyguanosine
CAS60966-26-9
Molecular FormulaC10H14N6O4
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)N
InChIInChI=1S/C10H14N6O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)
InChIKeyROPTVRLUGSPXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Amino-2'-deoxyguanosine (2AG): Properties and Applications


2'-Amino-2'-deoxyguanosine (2AG; CAS 60966-26-9) is a purine 2'-deoxyribonucleoside analog in which the 2'-hydroxyl group of guanosine is replaced by an amino group [1]. This structural modification alters the compound's hydrogen bonding capacity, acid-base properties, and metabolic handling relative to the parent nucleoside [2]. The compound is commercially available at ≥97.5% purity (HPLC) , typically as a white to pale yellow powder, and functions as a nucleoside antibiotic originally isolated from Enterobacter sp. [3]. Its primary scientific utility lies in three areas: (1) as a cofactor/substrate probe in ribozyme catalytic studies, (2) as a modified building block for chemically synthesized oligonucleotides, and (3) as an antibacterial agent for studying nucleoside uptake and RNA incorporation mechanisms .

2AG vs. 2'-Deoxy and 2'-Fluoro Analogs: Substitution Limitations


Generic substitution of 2'-amino-2'-deoxyguanosine (2AG) with 2'-deoxyguanosine or 2'-fluoro-2'-deoxyguanosine fails because these 2'-modifications produce distinct, position-dependent catalytic effects that cannot be predicted from structural similarity alone [1]. In hammerhead ribozyme studies, 2AG, 2'-deoxyguanosine, and 2'-fluoro-2'-deoxyguanosine exhibit divergent activity profiles at different positions: at the loop positions, 2AG retains 15-fold higher activity than the other analogs; at the 3'-adjacent position, 2AG and 2'-deoxyguanosine maintain native-like activity while the 2'-fluoro analog loses 15-fold activity [1]. Additionally, 2AG is taken up by E. coli via a transport mechanism distinct from guanosine, and its antibacterial activity is specifically reversed by guanosine and other purine nucleosides, indicating a unique biological recognition profile that cannot be replicated by simply using unmodified nucleosides [2]. The quantitative evidence below demonstrates exactly where 2AG provides differentiated performance relative to comparator compounds.

2AG Head-to-Head Performance vs. 2'-Modified Analogs


Hammerhead Ribozyme Loop Position Activity

At the single-stranded loop positions between stem I and stem II of the hammerhead ribozyme, substitution with 2'-amino-2'-deoxyguanosine resulted in only a 15-fold reduction in catalytic activity relative to the unmodified ribozyme, whereas substitution with either 2'-deoxyguanosine or 2'-fluoro-2'-deoxyguanosine caused at least a 150-fold reduction [1]. This represents a 10-fold retention of catalytic efficiency for 2AG compared to the alternative 2'-modifications at these functionally critical positions. The reduced activity was attributed primarily to decreases in kcat rather than Km changes [1]. In contrast, at the guanosine residue immediately 3' to stem II, both 2AG and 2'-deoxyguanosine maintained catalytic activity similar to the unmodified ribozyme, while the 2'-fluoro analog suffered a 15-fold reduction [1].

ribozyme catalysis RNA enzymology modified nucleoside probe

Antibacterial Uptake and Reversal by Guanosine

2'-Amino-2'-deoxyguanosine (2AG) is taken up by Escherichia coli via a mechanism distinct from that of its parent nucleoside, guanosine [1]. Guanosine inhibits 2AG uptake non-competitively, demonstrating that the two nucleosides do not share the same transport system [1]. Furthermore, the antibacterial activity of 2AG is specifically reversed by the addition of guanosine and other purine nucleosides, confirming a unique recognition profile [2]. In sensitive E. coli strains, 2AG is readily phosphorylated intracellularly to mono-, di-, and triphosphate forms and subsequently incorporated into RNA [3]. Resistant E. coli strains exhibit lower phosphorylating activity and reduced 2AG incorporation into RNA per unit of cell mass increase [3].

nucleoside antibiotic bacterial uptake Escherichia coli

RNA Incorporation and Protein Synthesis Inhibition

Upon addition of 2AG to E. coli cultures, macromolecular synthesis continues for a 15-minute lag period, after which protein synthesis sharply decreases and RNA synthesis slightly decreases, while DNA synthesis remains unaffected [1]. Tritiated 2AG is readily incorporated into the acid-soluble fraction of cells as mono-, di-, and triphosphates, with radioactivity detected exclusively in the RNA fraction [1]. Within this fraction, the majority of radioactivity is recovered as guanylate; only approximately 25% exists as the intact nucleotide of 2AG [1]. In resistant E. coli strains, both the degree of phosphorylating activity and the incorporation of 2AG into RNA per unit of cell mass increase are lower [1].

antibacterial mechanism RNA incorporation protein synthesis inhibition

Synthesis Efficiency: Improved Protocol

Prior synthetic routes to 2'-amino-2'-deoxyguanosine and its phosphoramidite derivatives relied on transglycosylation from 2'-amino-2'-deoxyuridine, which suffered from limited overall efficiency and convenience [1]. An improved protocol using modifications of known reaction types achieves the synthesis with greater convenience, fewer steps, and higher yields than previously reported methods [1]. The resulting phosphoramidite derivatives serve as effective synthons for incorporating 2'-amino-2'-deoxyguanosine into oligonucleotides via standard solid-phase synthesis [1].

nucleoside synthesis phosphoramidite oligonucleotide building block

Group I Intron Self-Splicing Cofactor Activity

In investigations of self-splicing in the group I intron of the pre-mRNA from the nrdB gene of bacteriophage T4, 2'-amino-2'-deoxyguanosine (2AG) was found to replace guanosine as a cofactor [1]. This represents the first guanosine analog with a modification at the 2'-position that retains substantial activity in a group I self-splicing reaction [1]. The findings suggest that the 2'-amino and 2'-hydroxy groups share properties important for both cofactor binding and catalysis in this RNA system [1].

group I intron self-splicing RNA catalysis

Validated Applications of 2AG


Ribozyme Catalytic Mechanism Probing

2AG is the preferred 2'-modified guanosine probe when studying the catalytic contribution of specific guanosine residues in hammerhead ribozymes, particularly at loop positions where it retains 10-fold higher activity (15× reduction vs. ≥150× reduction) compared to 2'-deoxyguanosine or 2'-fluoro analogs [5]. This differential activity enables researchers to distinguish between positions where the 2'-substituent is functionally critical versus positions where it is dispensable. The compound is also uniquely qualified as a cofactor substitute for guanosine in group I intron self-splicing studies, being the first 2'-modified analog with substantial activity in this system [6].

Modified Oligonucleotide Synthesis

The improved synthetic protocol for 2AG and its phosphoramidite derivatives enables efficient incorporation of this 2'-amino-modified nucleoside into oligonucleotides via standard solid-phase synthesis [5]. These modified oligonucleotides are valuable for investigating metal ion interactions at ribozyme active sites and for generating nuclease-resistant constructs, as the 2'-amino group alters the sugar pucker and hydrogen bonding profile relative to unmodified nucleotides [6]. Procurement of the pre-synthesized nucleoside with ≥97.5% purity eliminates the need for in-house synthesis optimization .

Antibacterial Mechanism Studies in E. coli

2AG serves as a mechanistic probe for studying nucleoside antibiotic action in E. coli, with three defined quantitative parameters: (1) a 15-minute lag before macromolecular synthesis inhibition, (2) selective inhibition of protein synthesis over DNA synthesis, and (3) approximately 25% retention as intact 2AG nucleotide in RNA with the remainder converted to guanylate [5]. Its distinct non-competitive uptake inhibition by guanosine and reversal of antibacterial activity by purine nucleosides provide additional experimental handles for dissecting nucleoside transport and metabolic activation pathways [6].

Metal Ion Interactions at Ribozyme Active Sites

2AG is a validated probe for investigating metal ion interactions at the group I ribozyme active site, where its 2'-amino group provides a protonation state that can be accurately determined by 15N NMR spectroscopy using 15N-enriched derivatives [5]. The pKa determination of the 2'-amino group under experimental conditions is essential for interpreting whether the group functions as a hydrogen bond donor, metal ligand, or general acid/base catalyst [5]. This application is supported by commercial vendor documentation specifying the compound's utility in metal ion interaction studies [6].

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